2-(4-Methoxybenzyl)oxazole-4-carboxylic Acid
Overview
Description
“2-(4-Methoxybenzyl)oxazole-4-carboxylic Acid” is a chemical compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of oxazolines, which are similar to our compound of interest, often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols has been established in the presence of a boronic acid catalyst .Molecular Structure Analysis
The molecular structure of “this compound” includes an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom . The compound also contains a methoxybenzyl group and a carboxylic acid group .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 233.22 .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Ellipticine:
- The reaction of 1-benzyl- and 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride with certain reagents leads to the synthesis of ellipticine, a compound known for its anticancer properties, showcasing the role of 4-methoxybenzyl derivatives in complex organic syntheses (Miki, Hachiken & Yanase, 2001).
Esterification and Chemical Modification:
- The compound has been used in the spontaneous formation of PMB esters, indicating its utility in organic synthesis and potential in modifying other compounds (Shah, Russo, Howard & Chisholm, 2014).
- It has also been involved in the synthesis of novel heterocyclic compounds, which were further investigated for their enzyme inhibition properties, showing the compound’s relevance in medicinal chemistry (Bekircan, Ülker & Menteşe, 2015).
Chemical Structure Analysis:
- Detailed analysis of molecular structure and the synthesis of novel derivatives of 2-(4-methoxybenzyl)-4-nitro-2H-indazole have been reported, highlighting the scientific interest in the structural and functional attributes of the compound (Ebert, Köckerling & Mamat, 2012).
Biological Studies and Potential Applications
Cholinesterase Inhibition:
- Research has explored the enzymatic potential of derivatives of 4-methoxybenzoic acid, which underwent a series of chemical transformations to yield compounds with significant cholinesterase inhibitory potential. This suggests the compound's potential in treating diseases related to enzyme dysfunction (Arfan et al., 2018).
Anticancer Activity:
- The synthesis of 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives and their evaluation against various human cancer cell lines point towards the compound’s role in the development of potential anticancer agents (Biointerface Research in Applied Chemistry, 2020).
Enzyme Inhibition for Therapeutic Uses:
- Studies involving the synthesis of derivatives from 2-(4-methoxybenzyl)oxazole-4-carboxylic Acid have led to compounds with significant lipase and α-glucosidase inhibition, which can be potential targets for treating metabolic disorders (Bekircan, Ülker & Menteşe, 2015).
Preclinical Studies in Cancer Treatment:
- Research on derivatives of the [1,2]oxazolo[5,4-e]isoindole system, involving this compound derivatives, indicated significant activity in preclinical models of diffuse malignant peritoneal mesothelioma, a lethal disease with few treatment options (Spanò et al., 2016).
Safety and Hazards
Future Directions
The future directions for “2-(4-Methoxybenzyl)oxazole-4-carboxylic Acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Oxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they could be promising candidates for drug development .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1,3-oxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-9-4-2-8(3-5-9)6-11-13-10(7-17-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMRHRWRLBKRLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801217599 | |
Record name | 2-[(4-Methoxyphenyl)methyl]-4-oxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801217599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852639-66-8 | |
Record name | 2-[(4-Methoxyphenyl)methyl]-4-oxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852639-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Methoxyphenyl)methyl]-4-oxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801217599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.